![molecular formula C21H13Cl3N2O3S B2659037 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 321522-28-5](/img/structure/B2659037.png)
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
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Overview
Description
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple chlorinated phenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Phenoxy Group Attachment: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a chlorinated aromatic compound in the presence of a base.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chlorinated phenyl groups or the sulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of dechlorinated phenyl groups or desulfonylated products.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole. Research indicates that certain pyrazole derivatives exhibit significant activity against various pathogens. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated promising antimicrobial activities, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL for some compounds .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
5a | 0.25 | Staphylococcus epidermidis |
10 | 0.30 | Escherichia coli |
The ability of these compounds to inhibit biofilm formation further underscores their potential in treating infections caused by biofilm-forming bacteria .
Fungicidal Applications
The compound has also been explored for its fungicidal properties. Patents indicate that derivatives of this compound can effectively combat various fungal species. Specifically, the chloro-substituted pyrazole derivatives have been reported to show antifungal activity against plant pathogens, making them valuable in agricultural applications .
Table 2: Fungicidal Efficacy of Pyrazole Derivatives
Compound | Fungal Species | Efficacy |
---|---|---|
A | Fusarium spp. | High |
B | Aspergillus spp. | Moderate |
C | Penicillium spp. | High |
These findings suggest that the compound could serve as a potent agent for managing fungal diseases in crops, thereby enhancing agricultural productivity .
Drug Design and Discovery
The structural characteristics of pyrazoles make them attractive candidates for drug development. Recent advancements have identified several pyrazole derivatives as potential anti-inflammatory and anticancer agents. For example, studies have reported that specific pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines .
Table 3: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
94 | Ehrlich Ascites Carcinoma | 10 |
95 | A549 (Lung Cancer) | 15 |
96 | MCF7 (Breast Cancer) | 12 |
These compounds are being investigated for their mechanisms of action, which may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation .
Mechanism of Action
The mechanism of action of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple chlorinated phenyl groups and a sulfonyl group suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole
- 3-[2-chloro-4-(4-methoxyphenoxy)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole
- 3-[2-chloro-4-(4-fluorophenoxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or material properties, making it valuable for specific applications.
Biological Activity
3-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent substitutions at various positions. The synthetic pathway often utilizes starting materials such as 4-chlorophenol and chlorinated phenyl derivatives.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. The compound has been evaluated against several pathogenic strains:
- Fungi : In vitro studies have demonstrated strong antifungal activity against strains such as Candida albicans and Aspergillus niger. Some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL, indicating significant efficacy against fungal pathogens .
- Bacteria : The compound also displays antibacterial properties with effective inhibition against Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria ranged from 0.22 to 0.25 µg/mL for the most active derivatives .
Antitubercular Activity
The compound has shown promising results against Mycobacterium tuberculosis (MTB). In a study, certain pyrazole derivatives exhibited activity comparable to standard antitubercular drugs, suggesting potential for further development as a treatment option for tuberculosis .
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays, indicating its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
- Cytokine Modulation : Its ability to modulate cytokine production suggests a mechanism where it interferes with signaling pathways involved in inflammation .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that those containing the chlorophenoxy group had enhanced activity against both bacterial and fungal strains compared to non-substituted analogs .
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in swelling and inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory conditions .
Data Summary
Properties
IUPAC Name |
3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-(4-chlorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O3S/c22-14-1-5-16(6-2-14)29-17-7-10-19(20(24)13-17)21-11-12-26(25-21)30(27,28)18-8-3-15(23)4-9-18/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDINXDNDKPLFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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